1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-phenyl-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O/c28-20(23-15-5-2-1-3-6-15)24-17-9-7-16(8-10-17)22-18-11-12-19(26-25-18)27-14-4-13-21-27/h1-14H,(H,22,25)(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVOBWBPNUWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with aniline derivatives. The final step involves the formation of the phenylurea moiety through a reaction with isocyanates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogs (Table 1), highlighting differences in core scaffolds, substituents, and physicochemical properties.
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Comparative Findings
Hydrogen Bonding and Solubility The target compound’s urea and amino groups enable three H-bond donors, similar to MK13. However, MK13’s 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, enhancing lipophilicity but reducing aqueous solubility compared to the target’s unsubstituted phenylurea .
Planarity and π–π Interactions
- The target’s planar structure and π–π stacking (3.6859 Å) contrast with bulkier analogs like the dichlorophenyl derivative (), where steric hindrance from chlorine substituents likely disrupts stacking .
Synthetic Accessibility MK13 is synthesized via a one-step condensation of 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 4-methylpyrazol-5-amine, avoiding the multi-step functionalization required for the target compound’s pyridazine core .
Biological Implications
- The target’s pyridazine-pyrazole scaffold is structurally analogous to kinase inhibitors, where planarity and H-bonding motifs are critical for ATP-binding pocket interactions .
- MK13’s dimethoxy groups mimic natural product pharmacophores but may introduce metabolic instability due to demethylation pathways .
Biological Activity
The compound 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.39 g/mol. The structure consists of a urea moiety linked to a pyrazole and pyridazine ring system, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Pyrazole derivatives often target kinases involved in cancer proliferation. For example, some related compounds demonstrated IC50 values as low as 0.004 µM against p38 MAPK, suggesting potent inhibitory effects on inflammatory pathways associated with cancer progression .
- Induction of Apoptosis : In vitro studies have reported that structural analogs can induce apoptosis in cancer cells, leading to significant reductions in cell viability. For example, certain pyrazole derivatives exhibited IC50 values around 49.85 µM against A549 lung cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Studies have shown that these compounds can inhibit pro-inflammatory cytokine production, specifically TNFα and IL-6, which are crucial in inflammatory diseases . The ability to modulate these pathways suggests a therapeutic role in conditions such as rheumatoid arthritis and other inflammatory disorders.
Study on Antitumor Activity
A recent study evaluated the antitumor activity of a series of pyrazole derivatives similar to this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Notably, one derivative showed an IC50 value of 0.067 µM against Aurora-A kinase, a critical target in cancer therapy .
| Compound | Target | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound A | p38 MAPK | 0.004 | SW1353 |
| Compound B | Aurora-A | 0.067 | HCT116 |
| Compound C | TNFα Production | 0.820 | SW1353 |
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain compounds could effectively reduce the production of inflammatory markers in vitro. The study highlighted that specific substitutions on the pyrazole ring enhanced the inhibitory effects on cytokine release .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea, and what reagents are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyridazine-amine intermediate. Key reagents include palladium catalysts for Suzuki-Miyaura coupling to attach the pyrazole ring (if not pre-functionalized) and carbodiimides (e.g., DCC) for urea bond formation. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity. Yield optimization requires monitoring reaction progress via TLC or HPLC-MS .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (1H/13C): Confirm proton environments (e.g., urea NH peaks at δ 8.2–8.5 ppm, pyridazine aromatic protons at δ 7.3–7.8 ppm).
- X-ray crystallography : Resolve crystal structure to verify bond lengths/angles (e.g., pyridazine N–N distances ~1.32 Å) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 428.1742).
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Core modifications : Systematically vary substituents on the phenylurea (e.g., electron-withdrawing groups like –NO2 or –CF3) to assess binding affinity shifts.
- Fragment-based screening : Use X-ray co-crystallography to map interactions with target proteins (e.g., hydrogen bonds between urea moiety and kinase ATP-binding pocket) .
- Computational docking : Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding free energy (ΔG) changes .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from independent studies (e.g., IC50 values) and apply statistical weighting to account for variability in assay conditions (e.g., serum concentration, incubation time) .
- Orthogonal assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Batch consistency checks : Verify compound purity (HPLC) and stability (LC-MS under physiological pH/temperature) to rule out degradation artifacts .
Q. How should environmental fate studies be designed to assess this compound’s ecological impact?
- Methodological Answer :
- Degradation pathways : Use OECD 301B guidelines for ready biodegradability testing. Monitor metabolites via LC-QTOF-MS (e.g., hydroxylation of pyridazine ring).
- Bioaccumulation : Calculate logP (experimental via shake-flask method; computational via ChemAxon) to predict partitioning in aquatic systems .
- Toxicity profiling : Conduct acute/chronic assays in Daphnia magna (EC50) and algal growth inhibition tests (OECD 201) .
Q. What advanced techniques characterize its interaction with DNA or proteins?
- Methodological Answer :
- SPR spectroscopy : Immobilize target proteins on CM5 chips to measure real-time binding kinetics (ka/kd).
- Circular dichroism : Monitor secondary structural changes in proteins (e.g., α-helix to β-sheet transitions) upon compound binding.
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
